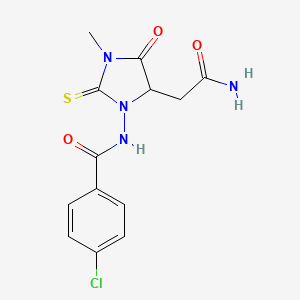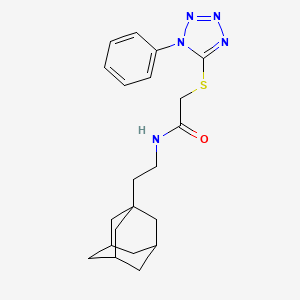![molecular formula C25H24ClN3S B15006382 3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B15006382.png)
3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a tert-butylphenyl group, a chlorophenylmethylsulfanyl group, and a phenyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. One common synthetic route involves the reaction of 4-tert-butylbenzyl chloride with sodium azide to form the corresponding azide. This azide is then reacted with phenylacetylene in the presence of a copper catalyst to form the triazole ring. The resulting intermediate is further reacted with 2-chlorobenzyl mercaptan to introduce the chlorophenylmethylsulfanyl group, yielding the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or chlorophenyl groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole can be compared with other triazole-based compounds, such as:
1,2,4-Triazole: The parent compound, which lacks the various substituents present in the target compound.
Fluconazole: A well-known antifungal agent that contains a triazole ring and is used to treat fungal infections.
Voriconazole: Another antifungal agent with a triazole ring, used for the treatment of serious fungal infections.
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties not found in other triazole-based compounds.
Propriétés
Formule moléculaire |
C25H24ClN3S |
|---|---|
Poids moléculaire |
434.0 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C25H24ClN3S/c1-25(2,3)20-15-13-18(14-16-20)23-27-28-24(29(23)21-10-5-4-6-11-21)30-17-19-9-7-8-12-22(19)26/h4-16H,17H2,1-3H3 |
Clé InChI |
YIIMSBPIZSKDET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B15006299.png)
![(2-fluorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B15006311.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15006313.png)
![2,2'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid](/img/structure/B15006318.png)
![12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15006324.png)

![3-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B15006330.png)
![6-Amino-3-(4-fluorophenyl)-4-furan-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006331.png)
![N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide](/img/structure/B15006343.png)
![4-[3-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B15006344.png)



![3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15006389.png)
